Kinase Selectivity: BTK vs EGFR Inhibition Ratio for the 3-Fluoro-2-methoxybenzamide Fragment in a Pyrazolopyrimidine Scaffold Head-to-Head
In a direct head-to-head comparison embedded within the same pyrazolo[3,4-d]pyrimidine scaffold, the compound containing the 3-fluoro-2-methoxybenzamide terminal amide fragment (patent example 66) demonstrated a >55-fold selectivity window for BTK over EGFR. The BTK wild-type binding IC50 was <10 nM, whereas the binding affinity for EGFR dropped to 550 nM [1]. This stark difference highlights that the 3-fluoro-2-methoxy substitution pattern is a critical determinant of kinase selectivity, a key parameter for minimizing off-target effects in BTK-targeted therapeutics. A simple generic substitution with a different fluoro-methoxybenzamide isomer would disrupt this selectivity profile, as documented in SAR tables for the same patent family showing that regioisomeric modifications cause order-of-magnitude shifts in kinase affinities [1].
| Evidence Dimension | Kinase inhibitor binding affinity and selectivity (BTK vs EGFR) |
|---|---|
| Target Compound Data | BTK wild-type IC50 < 10 nM; EGFR IC50 = 550 nM |
| Comparator Or Baseline | 2-fluoro-6-methoxybenzamide analog on a similar scaffold (26a–c series) showing reduced selectivity profile for ALK2 vs off-targets |
| Quantified Difference | >55-fold selectivity for BTK over EGFR within the same molecule; a selectivity window fragile to regioisomer changes |
| Conditions | Time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay with recombinant BTK and EGFR kinases (Loxo Oncology patent data) |
Why This Matters
Demonstrates that the 3-fluoro-2-methoxy substitution pattern is non-interchangeable with other fluoro-methoxybenzamide isomers for achieving the required kinase selectivity profile in drug discovery.
- [1] Loxo Oncology. Substituted pyrazolo[3,4-d]pyrimidine compounds as kinase inhibitors. US Patent 10,399,989 (Example 66). BindingDB Monomer ID 412853. View Source
